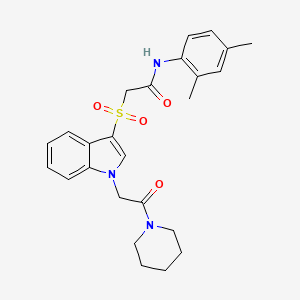
N-(2,4-dimethylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C25H29N3O4S and its molecular weight is 467.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,4-dimethylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, mechanisms of action, and various biological effects, supported by relevant research findings and case studies.
The compound's molecular formula is C25H29N3O2S, with a molecular weight of 435.59 g/mol. Its structure includes a piperidine ring, an indole moiety, and a sulfonamide group, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H29N3O2S |
| Molecular Weight | 435.59 g/mol |
| Purity | Typically 95% |
The biological activity of this compound is thought to involve multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as cyclooxygenase (COX), which play crucial roles in inflammation and pain modulation.
- Antimicrobial Properties : The presence of the indole and piperidine structures suggests potential antimicrobial activities, as these moieties are often associated with antibacterial and antifungal effects.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, derivatives containing piperidine rings have been shown to possess activity against various bacterial strains.
Anti-inflammatory Effects
In vitro studies suggest that this compound may exert anti-inflammatory effects by inhibiting COX enzymes. A comparative analysis revealed that related compounds demonstrated IC50 values ranging from 0.5 to 22.25 μM against COX-II, indicating potential efficacy in managing inflammatory conditions .
Cytotoxicity
Preliminary studies on the cytotoxic effects of this compound have shown promise in cancer cell lines. The compound's structure may enhance its interaction with cellular targets involved in cancer proliferation.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives, including those similar to this compound. Results indicated a significant reduction in bacterial growth against Staphylococcus aureus and Escherichia coli with MIC values as low as 66 µM .
Study 2: Anti-inflammatory Potential
In another investigation, the compound's anti-inflammatory properties were assessed in vitro using human macrophage cell lines. The results showed a decrease in pro-inflammatory cytokines following treatment with the compound, supporting its potential therapeutic role in inflammatory diseases .
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S/c1-18-10-11-21(19(2)14-18)26-24(29)17-33(31,32)23-15-28(22-9-5-4-8-20(22)23)16-25(30)27-12-6-3-7-13-27/h4-5,8-11,14-15H,3,6-7,12-13,16-17H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTJIETWEYATQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














